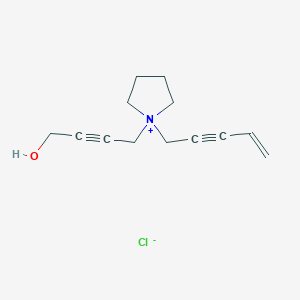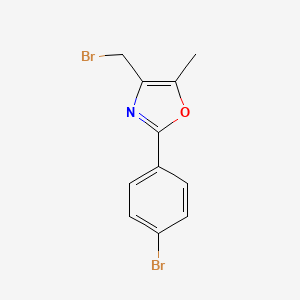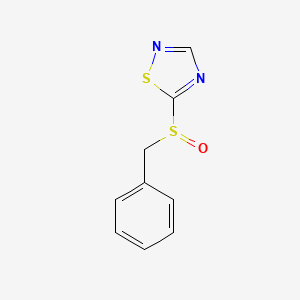
5-(Phenylmethanesulfinyl)-1,2,4-thiadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Phenylmethanesulfinyl)-1,2,4-thiadiazole is an organic compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a phenylmethanesulfinyl group attached to the thiadiazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Phenylmethanesulfinyl)-1,2,4-thiadiazole typically involves the reaction of phenylmethanesulfinyl chloride with 1,2,4-thiadiazole under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, can significantly influence the yield and purity of the compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and implementing purification techniques such as recrystallization or chromatography to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
5-(Phenylmethanesulfinyl)-1,2,4-thiadiazole can undergo various chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to a sulfone group using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The sulfinyl group can be reduced to a sulfide group using reducing agents like lithium aluminum hydride.
Substitution: The thiadiazole ring can participate in substitution reactions, where the phenylmethanesulfinyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed
Oxidation: Formation of 5-(Phenylmethanesulfonyl)-1,2,4-thiadiazole.
Reduction: Formation of 5-(Phenylmethanesulfanyl)-1,2,4-thiadiazole.
Substitution: Formation of various substituted thiadiazoles depending on the reactants used.
Applications De Recherche Scientifique
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique chemical structure.
Mécanisme D'action
The mechanism of action of 5-(Phenylmethanesulfinyl)-1,2,4-thiadiazole is not fully understood, but it is believed to interact with specific molecular targets and pathways. The sulfinyl group may play a crucial role in its biological activity, potentially interacting with enzymes or receptors in biological systems. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(Phenylmethanesulfanyl)-1,2,4-thiadiazole: Similar structure but with a sulfide group instead of a sulfinyl group.
5-(Phenylmethanesulfonyl)-1,2,4-thiadiazole: Similar structure but with a sulfone group instead of a sulfinyl group.
5-(Phenylmethanesulfinyl)-1,3,4-thiadiazole: Similar structure but with a different thiadiazole ring.
Uniqueness
5-(Phenylmethanesulfinyl)-1,2,4-thiadiazole is unique due to the presence of the sulfinyl group, which imparts distinct chemical properties and reactivity compared to its analogs
Propriétés
Numéro CAS |
922504-47-0 |
|---|---|
Formule moléculaire |
C9H8N2OS2 |
Poids moléculaire |
224.3 g/mol |
Nom IUPAC |
5-benzylsulfinyl-1,2,4-thiadiazole |
InChI |
InChI=1S/C9H8N2OS2/c12-14(9-10-7-11-13-9)6-8-4-2-1-3-5-8/h1-5,7H,6H2 |
Clé InChI |
LEOFPNWACVTWLB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CS(=O)C2=NC=NS2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


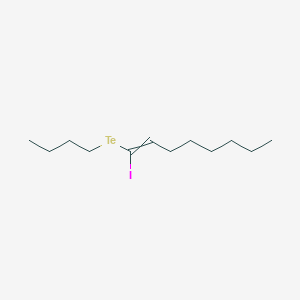
![1,3,6,8-Tetrakis[2-(4-tert-butylphenyl)ethenyl]pyrene](/img/structure/B14199842.png)
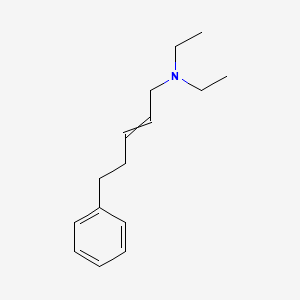
![4-{5-[2-(Thiophen-2-yl)ethenyl]-1,3,4-oxadiazol-2-yl}pyridine](/img/structure/B14199857.png)
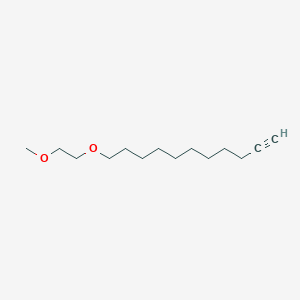
![2-Phenyl-5-[(E)-(3,4,5-trimethoxyphenyl)diazenyl]pyrimidine-4,6-diamine](/img/structure/B14199865.png)
![1-(3-Phenylpropyl)-4-{[5-(trifluoromethyl)furan-2-yl]methyl}piperazine](/img/structure/B14199873.png)


![Methyl 11-[(2-ethoxy-2-oxoethyl)amino]undecanoate](/img/structure/B14199883.png)
![Ethyl [(1,3-diphenylprop-2-yn-1-yl)oxy]acetate](/img/structure/B14199886.png)

